4-methyl-1H-2,3-benzoxazin-1-one
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Overview
Description
4-Methyl-1H-2,3-benzoxazin-1-one is a heterocyclic compound with the molecular formula C9H7NO2. It is part of the benzoxazinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes . This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-1H-2,3-benzoxazin-1-one Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one, a related compound, have shown a wide spectrum of medical and industrial applications . They have been used as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, protease inhibitors, and fungicides .
Mode of Action
The exact mode of action of This compound It’s known that benzoxazinones can inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with significant rate constants .
Biochemical Pathways
The biochemical pathways affected by This compound Benzoxazinoids, a class of compounds to which this compound belongs, are key defense compounds present in major agricultural crops such as maize and wheat . Their biosynthesis involves several enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It’s known that 2-methyl-3,1-benzoxazin-4-one is highly susceptible to acid-catalyzed hydrolysis .
Result of Action
The molecular and cellular effects of This compound Computational findings suggest that molecules similar to this compound may contribute to observed antihyperglycemic effects and the inhibition of pancreatic α-glucosidase .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound is classified as a combustible solid , indicating that its stability and efficacy could be influenced by factors such as temperature and exposure to ignition sources.
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-2,3-benzoxazin-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as elastase inhibitors
Cellular Effects
Related benzoxazinones have been shown to inhibit the growth of certain bacteria, such as Salmonella typhi and Escherichia coli .
Molecular Mechanism
It is known that benzoxazinones can inactivate certain enzymes, such as chymotrypsin
Metabolic Pathways
Benzoxazinoids are known to be involved in defense mechanisms in plants
Preparation Methods
The synthesis of 4-methyl-1H-2,3-benzoxazin-1-one can be achieved through several methods. One common approach involves the cyclization of N-acylated anthranilic acid derivatives. For instance, anthranilic acid can be reacted with benzoyl chloride in the presence of triethylamine to form an intermediate, which is then cyclized using cyanuric chloride and dimethylformamide as a cyclizing agent . This method is efficient and yields high purity products under mild conditions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methyl-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazine ring into a more saturated form, leading to different derivatives with unique properties.
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . The major products formed from these reactions are often quinazolinone and other heterocyclic compounds with significant biological activities.
Scientific Research Applications
4-Methyl-1H-2,3-benzoxazin-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-1H-2,3-benzoxazin-1-one can be compared with other similar compounds, such as:
2-Methyl-4H-3,1-benzoxazin-4-one: This compound has a similar structure but differs in the position of the methyl group.
2-Ethoxy-4H-3,1-benzoxazin-4-one: This derivative has an ethoxy group instead of a methyl group, which affects its chemical properties and biological activities.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-2,3-benzoxazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)9(11)12-10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZQDJIKVTPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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